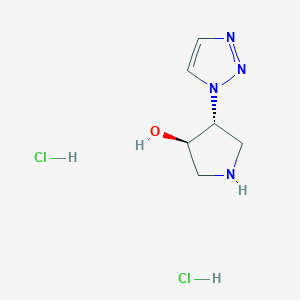
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is based on the click chemistry reaction. The compound reacts with an alkyne or azide group on a protein, forming a covalent bond. This covalent bond can be used to study the interaction between the two proteins in more detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride are dependent on the specific proteins being studied. The compound can be used to create covalent bonds between proteins, allowing researchers to study the interactions between them in more detail. This can provide insights into the function of these proteins and their role in various biological processes.
実験室実験の利点と制限
The advantages of using ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride in lab experiments include its ability to create covalent bonds between proteins, allowing for more detailed studies of protein-protein interactions. The compound is also relatively easy to synthesize and can be carried out under mild conditions. However, one limitation of using this compound is that it may not be suitable for all proteins, as it requires the presence of an alkyne or azide group on the protein being studied.
将来の方向性
There are several future directions for research involving ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride. One potential direction is the development of new click chemistry reactions that can be used to study other types of biological interactions. Another direction is the development of new applications for this compound, such as in drug discovery or the study of disease pathways. Additionally, further research is needed to determine the limitations and potential side effects of using this compound in scientific research.
合成法
The synthesis of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride involves the use of a specific method known as click chemistry. This method involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and can be carried out under mild conditions. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of ((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol.
科学的研究の応用
((3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride has shown potential applications in various scientific research fields. One of the primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. The compound can be used to create covalent bonds between proteins, allowing researchers to study the interactions between them in more detail.
特性
IUPAC Name |
(3R,4R)-4-(triazol-1-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;;/h1-2,5-7,11H,3-4H2;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZCXKRRGOBYGB-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)
![2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2852010.png)
![1-[4-(2-Methoxyphenoxy)butyl]piperazine](/img/structure/B2852011.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2852013.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2852020.png)


